molecular formula C12H12O2 B3065870 5-Ethoxynaphthalen-2-ol CAS No. 637024-38-5

5-Ethoxynaphthalen-2-ol

Cat. No. B3065870
CAS RN: 637024-38-5
M. Wt: 188.22 g/mol
InChI Key: BNCWWEADOZHLFE-UHFFFAOYSA-N
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Description

5-Ethoxynaphthalen-2-ol (5-ENO) is a naturally occurring compound found in plants and animals. It is a member of the naphthalenol family, which includes a variety of compounds with similar chemical structures. 5-ENO is a colorless liquid with a pleasant odor and has been used in a variety of applications, including as a flavor and fragrance ingredient in food, beverages, and cosmetics. In addition, 5-ENO has been studied for its potential biological activity and has been used in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formylation and Acetylation : 5-Ethoxynaphthalen-2-ol undergoes formylation and acetylation reactions. For example, heating with triazines in polyphosphoric acid results in mono- or diacylation products (Aksenov et al., 2008).
  • Ring Enlargement Reactions : This compound can participate in reactions leading to larger ring structures. An example includes the transformation with dichlorocarbene to produce benzocycloheptenone derivatives (Uyehara et al., 1979).

Catalysis and Chemical Synthesis

  • Catalytic Activity : Phthalocyanine derivatives synthesized using 5-Ethoxynaphthalen-2-ol or similar compounds exhibit catalytic activity, such as in cyclohexene oxidation (Saka et al., 2013).
  • Synthesis of Anticancer Agents : Derivatives of 5-Ethoxynaphthalen-2-ol are used in the synthesis of compounds with anticancer activities, particularly as tubulin polymerization inhibitors (Liu et al., 2020).

Sensing and Detection Applications

  • Fluorescent Sensing : Compounds derived from 5-Ethoxynaphthalen-2-ol have been used in fluorescent sensing, such as in the detection of aluminum ions (Yadav & Singh, 2018).
  • Chemodosimeter for Cyanide Detection : Derivatives of 5-Ethoxynaphthalen-2-ol function as chemodosimeters for cyanide detection in a broad pH range (Padghan et al., 2020).

Photophysical and Optical Properties

  • Synthesis of Organotin Compounds : 5-Ethoxynaphthalen-2-ol derivatives are used in the synthesis of organotin compounds with potential applications in organic light-emitting diodes (García-López et al., 2014).
  • Nonlinear Optical Properties : Schiff base compounds derived from 5-Ethoxynaphthalen-2-ol have been studied for their nonlinear refractive indices and optical limiting properties, suggesting potential applications in photonics and optical devices (Abdullmajed et al., 2021).

properties

IUPAC Name

5-ethoxynaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWWEADOZHLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471670
Record name 2-Hydroxy5-ethoxynaphthalenoe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxynaphthalen-2-ol

CAS RN

637024-38-5
Record name 2-Hydroxy5-ethoxynaphthalenoe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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